Cas no 82-57-5 (visnagin)

visnagin structure
visnagin structure
Produktname:visnagin
CAS-Nr.:82-57-5
MF:C13H10O4
MW:230.216104030609
CID:724696
PubChem ID:6716

visnagin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • visnagin
    • 4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
    • 4-methoxy-7-methylfuro[3,2-g]chromen-5-one
    • 5H-Furo[3,2-g][1]benzopyran-5-one,4-methoxy-7-methyl-
    • VISNAGIN(P)
    • 4-Methoxy-7-Methyl-5H-furo[3,2-g][1]benzopyran-5-one
    • 5-methoxy-2-methylfuranobenzopyran-4-one
    • 5-Methoxy-2-methylfuranochromone
    • Desmethoxykhellin
    • EINECS 201-430-3
    • Visnagidin
    • Visnagine
    • [ "" ]
    • 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one (ACI)
    • Visnagin (6CI)
    • 5-Methoxy-2-methyl-6,7-furanochrome
    • NSC 100593
    • 5H-FURO(3,2-g)(1)BENZOPYRAN-5-ONE, 4-METHOXY-7-METHYL-
    • AKOS015955735
    • HMS2268P15
    • VS-08551
    • KBioSS_001707
    • Spectrum_001227
    • NSC100593
    • KBio1_001493
    • Oprea1_854963
    • KBioGR_002251
    • LMPK13110003
    • BSPBio_003099
    • 4-Methoxy-7-methyl-furo[3,2-g]chromen-5-one
    • 4-Methoxy-7-methyl-5H-furo[3,2-g]-1-benzopyran-5-one
    • KBio2_006843
    • 4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one #
    • EN300-6745554
    • Spectrum4_001766
    • NZVQLVGOZRELTG-UHFFFAOYSA-
    • SpecPlus_000453
    • DivK1c_006549
    • FT-0603293
    • CHEMBL45176
    • SMR000112234
    • UNII-P64438MLBW
    • GTPL433
    • KBio2_001707
    • SDCCGMLS-0066603.P001
    • DTXSID50231509
    • KBio2_004275
    • KBio3_002319
    • 82-57-5
    • SCHEMBL498450
    • Spectrum3_001340
    • NCGC00178297-01
    • 4-Methoxy-7-methylfuro(3,2-g)chromen-5-one
    • SR-01000765669-3
    • Q7936365
    • 5H-Furo[3,2-g][1]benzopyran-5-one, 4-methoxy-7-methyl-
    • SPECTRUM310041
    • InChI=1/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
    • 5-19-06-00030 (Beilstein Handbook Reference)
    • MLS000697721
    • CHEBI:10002
    • NCGC00095626-02
    • CCG-38444
    • P64438MLBW
    • NSC-100593
    • SR-01000765669
    • Spectrum2_001796
    • BRD-K68995359-001-02-8
    • SPBio_001751
    • HY-N1082
    • SR-01000765669-4
    • BDBM50051349
    • MFCD00005008
    • VISNAGIN [MI]
    • BRD-K68995359-001-06-9
    • BRN 0234955
    • 4-Methoxy-7-methyl-5H-furo(3,2-g)(1)-benzopyran-5-one
    • 4-METHOXY-7-METHYL-5H-FURO(3,2-G)(1)BENZOPYRAN-5-ONE
    • 5H-Furo[3, 4-methoxy-7-methyl-
    • Desmethoxykhellin; NSC 100593; Visnagidin; Visnagine
    • FUK-724
    • L000822
    • NS00038213
    • Spectrum5_000351
    • MEGxp0_000332
    • NCGC00095626-01
    • 4-methoxy-7-methylpyrano[3,2-f][1]benzoxol-5-one
    • C09049
    • CS-0016370
    • MLSMR
    • DB-056633
    • STL372894
    • G12046
    • BBL027492
    • Inchi: 1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
    • InChI-Schlüssel: NZVQLVGOZRELTG-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC3=C(C=2OC)C=CO3)OC(C)=C1

Berechnete Eigenschaften

  • Genaue Masse: 230.05800
  • Monoisotopenmasse: 230.057909
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 362
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 48.7
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Dichte: 1.1302 (rough estimate)
  • Schmelzpunkt: 139-142 °C
  • Siedepunkt: 292.2°C (rough estimate)
  • Flammpunkt: 182.5°C
  • Brechungsindex: 1.4300 (estimate)
  • PSA: 52.58000
  • LogP: 2.85620
  • Löslichkeit: Es ist sehr leicht löslich in Wasser, wenig löslich in Ethanol und leicht löslich in Chloroform
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

visnagin Sicherheitsinformationen

visnagin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM133358-1g
4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-57-5 97%
1g
$290 2024-07-23
TRC
V675008-100mg
Visnagin
82-57-5
100mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
Y1266542-1g
5H-Furo[3,2-g][1]benzopyran-5-one,4-methoxy-7-methyl-
82-57-5 98%
1g
$245 2024-06-07
eNovation Chemicals LLC
Y1266542-5g
5H-Furo[3,2-g][1]benzopyran-5-one,4-methoxy-7-methyl-
82-57-5 98%
5g
$2150 2023-09-04
TRC
V675008-500mg
Visnagin
82-57-5
500mg
$ 70.00 2022-06-02
MedChemExpress
HY-N1082-5mg
Visnagin
82-57-5 ≥96.0%
5mg
¥2700 2022-08-30
Alichem
A449042315-1g
4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-57-5 97%
1g
$325.50 2023-09-01
eNovation Chemicals LLC
Y1266542-25mg
5H-Furo[3,2-g][1]benzopyran-5-one,4-methoxy-7-methyl-
82-57-5 98%
25mg
$155 2023-09-04
Enamine
EN300-6745554-2.5g
4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-57-5 95%
2.5g
$115.0 2023-06-03
Enamine
EN300-6745554-10.0g
4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-57-5 95%
10g
$184.0 2023-06-03

visnagin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran
3.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Cuprous chloride Solvents: Dimethylformamide ,  Water
4.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
5.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
5.2 Reagents: Hydrochloric acid Solvents: Methanol
6.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Cuprous chloride Solvents: Dimethylformamide ,  Water
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
3.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
3.2 Reagents: Hydrochloric acid Solvents: Methanol
4.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Tetrabutylammonium bromide
2.1 Reagents: Acetyl chloride Solvents: Dichloromethane
2.2 -
3.1 Reagents: Boron trifluoride etherate ,  Triethylamine Solvents: Tetrahydrofuran
4.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran
5.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Cuprous chloride Solvents: Dimethylformamide ,  Water
6.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
7.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
7.2 Reagents: Hydrochloric acid Solvents: Methanol
8.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Cuprous chloride Solvents: Dimethylformamide ,  Water
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
4.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
4.2 Reagents: Hydrochloric acid Solvents: Methanol
5.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane
1.2 -
2.1 Reagents: Boron trifluoride etherate ,  Triethylamine Solvents: Tetrahydrofuran
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran
4.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Cuprous chloride Solvents: Dimethylformamide ,  Water
5.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
6.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
6.2 Reagents: Hydrochloric acid Solvents: Methanol
7.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Ethyl acetate ,  Sodium hydride Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Catalysts: Nickel Solvents: Ethanol
Referenz
Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan
Yamashita, A.; et al, Journal of Organic Chemistry, 1989, 54(19), 4481-3

visnagin Raw materials

visnagin Preparation Products

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